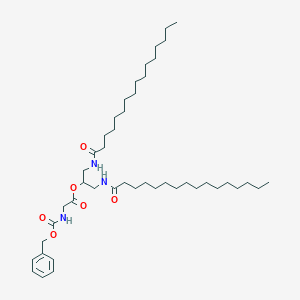![molecular formula C13H18N2O4 B160594 2,4,8,10-四氧杂螺[5.5]十一烷-3,9-二丙二腈 CAS No. 3058-04-6](/img/structure/B160594.png)
2,4,8,10-四氧杂螺[5.5]十一烷-3,9-二丙二腈
货号 B160594
CAS 编号:
3058-04-6
分子量: 266.29 g/mol
InChI 键: BNAMIPLIODPZLE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
The compound “2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile” is an acetal-type crosslinking agent comonomer . It’s a reactive bifunctional monomer that forms biodegradable polyorthoesters by polyaddition with α,ω-diols .
Synthesis Analysis
The synthesis of this compound involves radical emulsion copolymerization of 2-hydroxyethyl methacrylate . It’s also used as a cross-linking agent in the synthesis of acid-degradable core-crosslinked micelles .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C11H16O4 . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
This compound is a reactive bifunctional monomer that forms biodegradable polyorthoesters by polyaddition with α,ω-diols . It’s used in radical emulsion copolymerization of 2-hydroxyethyl methacrylate .科学研究应用
Polymer Science
- Summary of the Application : “2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile” is used as a co-monomer in the synthesis of polymers .
- Methods of Application : It is used in radical emulsion copolymerization of 2-hydroxyethyl methacrylate . The specific technical details or parameters of this process would depend on the exact experimental setup, which is not provided in the source.
- Results or Outcomes : The result of this process is the formation of a polymer. The exact properties of the polymer, such as its mechanical strength, thermal stability, and chemical resistance, would depend on the specific conditions of the polymerization process .
Food Contact Materials
- Summary of the Application : The European Food Safety Authority (EFSA) has conducted a safety assessment of the substance for use as a co-monomer in polyesters .
- Methods of Application : The substance is incorporated into polyesters, which are then used in food contact materials . The specific methods of application and experimental procedures would depend on the exact manufacturing process, which is not provided in the source.
- Results or Outcomes : The EFSA’s safety assessment would include an evaluation of the potential for the substance to migrate from the food contact material into food, as well as an assessment of the potential health risks associated with such migration .
Crosslinking Agent
- Summary of the Application : “2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile” is used as a crosslinking agent .
- Methods of Application : In the presence of strong acids, such as boron trifluoride diethyl etherate, it reacts with diols or diacids to form rubber-like polymers which can be crosslinked to hard resins by further acid addition and elevated temperatures .
- Results or Outcomes : The result of this process is the formation of crosslinked polymers. The exact properties of these polymers, such as their mechanical strength, thermal stability, and chemical resistance, would depend on the specific conditions of the reaction .
Synthesis of Acid-Degradable Core-Crosslinked Micelles
- Summary of the Application : “2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile” is used in the synthesis of acid-degradable core-crosslinked micelles .
- Methods of Application : It is used as a cross-linking agent in the synthesis of these micelles . The specific technical details or parameters of this process would depend on the exact experimental setup, which is not provided in the source.
- Results or Outcomes : The result of this process is the formation of acid-degradable core-crosslinked micelles. These micelles could potentially be used in various applications, such as drug delivery .
Manufacturing Polyesters
- Summary of the Application : The substance is intended for use as a co-monomer at a maximum content of 50 mole % of the diol component for manufacturing polyesters .
- Methods of Application : It is used specifically in partial replacement of ethylene glycol in poly(ethylene terephthalate) (PET) . The specific methods of application and experimental procedures would depend on the exact manufacturing process, which is not provided in the source.
- Results or Outcomes : The result of this process is the formation of polyesters. The exact properties of these polyesters, such as their mechanical strength, thermal stability, and chemical resistance, would depend on the specific conditions of the reaction .
Synthesis of Rubber-like Polymers
- Summary of the Application : “2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile” is used in the synthesis of rubber-like polymers .
- Methods of Application : In the presence of strong acids, such as boron trifluoride diethyl etherate, it reacts with diols or diacids to form rubber-like polymers which can be crosslinked to hard resins by further acid addition and elevated temperatures .
- Results or Outcomes : The result of this process is the formation of rubber-like polymers. The exact properties of these polymers, such as their mechanical strength, thermal stability, and chemical resistance, would depend on the specific conditions of the reaction .
安全和危害
属性
IUPAC Name |
3-[3-(2-cyanoethyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c14-5-1-3-11-16-7-13(8-17-11)9-18-12(19-10-13)4-2-6-15/h11-12H,1-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAMIPLIODPZLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)CCC#N)COC(OC2)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062817 | |
| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile | |
CAS RN |
3058-04-6 | |
| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3058-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dipropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B160511.png)






![N-(1H-Benzo[d]imidazol-4-yl)formamide](/img/structure/B160531.png)



![N-[Bis(methylthio)methylene]-p-toluenesulfonamide](/img/structure/B160542.png)

